![molecular formula C29H24N2O4 B13890134 N-[6-(6,7-dimethoxyquinolin-4-yl)oxynaphthalen-1-yl]-4-methylbenzamide](/img/structure/B13890134.png)
N-[6-(6,7-dimethoxyquinolin-4-yl)oxynaphthalen-1-yl]-4-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[6-(6,7-dimethoxyquinolin-4-yl)oxynaphthalen-1-yl]-4-methylbenzamide is a complex organic compound belonging to the class of naphthalenecarboxamides. This compound contains a naphthalene moiety, which bears a carboxylic acid amide group at one or more positions. Naphthalene is a bicyclic compound made up of two fused benzene rings .
准备方法
The synthesis of N-[6-(6,7-dimethoxyquinolin-4-yl)oxynaphthalen-1-yl]-4-methylbenzamide involves several steps. One common method includes the reaction of 6,7-dimethoxyquinoline with naphthalene-1-ol under specific conditions to form the intermediate product. This intermediate is then reacted with 4-methylbenzoyl chloride in the presence of a base to yield the final compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
化学反应分析
N-[6-(6,7-dimethoxyquinolin-4-yl)oxynaphthalen-1-yl]-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
科学研究应用
N-[6-(6,7-dimethoxyquinolin-4-yl)oxynaphthalen-1-yl]-4-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-[6-(6,7-dimethoxyquinolin-4-yl)oxynaphthalen-1-yl]-4-methylbenzamide involves its interaction with specific molecular targets. It is known to bind to vascular endothelial growth factor receptor 2 (VEGFR2), inhibiting its activity. This inhibition can lead to the suppression of angiogenesis, making it a potential candidate for anti-cancer therapies .
相似化合物的比较
N-[6-(6,7-dimethoxyquinolin-4-yl)oxynaphthalen-1-yl]-4-methylbenzamide is unique due to its specific structure and functional groups. Similar compounds include:
N-cyclopropyl-6-[(6,7-dimethoxyquinolin-4-yl)oxy]naphthalene-1-carboxamide: This compound shares a similar naphthalene and quinoline structure but differs in its functional groups.
N-(5-((6,7-dimethoxyquinolin-4-yl)oxy)pyridin-2-yl)-1-propyl-4-(2,2,2-trifluoroethoxy)-1H-pyrazole-3-carboxamide: Another related compound with a different core structure and functional groups.
属性
分子式 |
C29H24N2O4 |
|---|---|
分子量 |
464.5 g/mol |
IUPAC 名称 |
N-[6-(6,7-dimethoxyquinolin-4-yl)oxynaphthalen-1-yl]-4-methylbenzamide |
InChI |
InChI=1S/C29H24N2O4/c1-18-7-9-19(10-8-18)29(32)31-24-6-4-5-20-15-21(11-12-22(20)24)35-26-13-14-30-25-17-28(34-3)27(33-2)16-23(25)26/h4-17H,1-3H3,(H,31,32) |
InChI 键 |
OIVYXMPZXMAYEB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C=CC(=C3)OC4=C5C=C(C(=CC5=NC=C4)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[3-(4-Methylpiperazin-1-yl)propyl]aniline](/img/structure/B13890052.png)
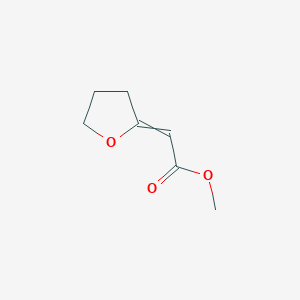
![Oxalic acid;1-oxaspiro[3.3]heptan-3-amine](/img/structure/B13890056.png)
![1-[2-(3-Aminophenyl)ethyl]piperidin-4-ol](/img/structure/B13890064.png)
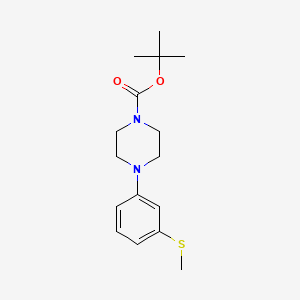
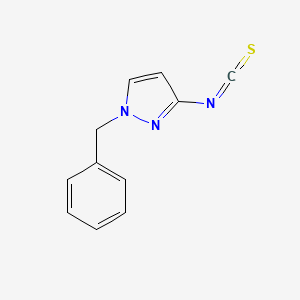
![2-[6-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]acetonitrile](/img/structure/B13890089.png)
![8-(3,4-dihydro-1H-isoquinolin-2-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13890094.png)
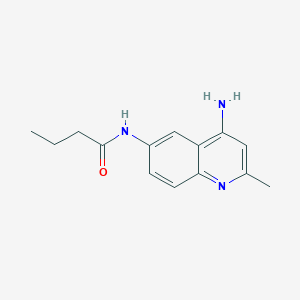
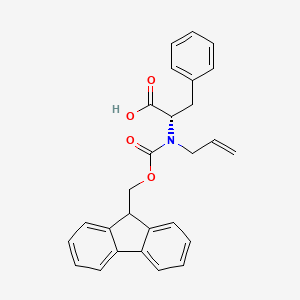
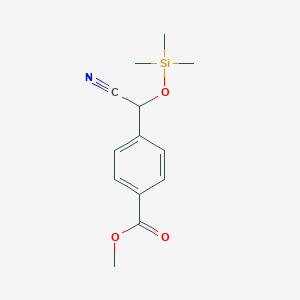

![[(4R)-4-fluoro-2-methyl-pyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B13890112.png)
![tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.5]non-6-ene-2-carboxylate](/img/structure/B13890124.png)
